molecular formula C12H18O3 B1194662 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol CAS No. 2203-14-7

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Cat. No.: B1194662
CAS No.: 2203-14-7
M. Wt: 210.27 g/mol
InChI Key: SIBBGGADHQDMHI-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a phenolic compound characterized by the presence of a tert-butyl group and two hydroxymethyl groups attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol can be synthesized through the hydroxymethylation of 2,6-di-tert-butylphenol. The reaction typically involves the use of formaldehyde and a base such as sodium hydroxide. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include water or alcohols like methanol or ethanol.

    Catalyst: A base catalyst such as sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2,6-di-tert-butylphenol and formaldehyde.

    Reaction Vessel: Large-scale reactors equipped with stirring mechanisms to ensure proper mixing.

    Purification: The product is purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the electrophile used, resulting in various substituted phenols.

Scientific Research Applications

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has several scientific research applications, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential antioxidant properties in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.

    Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and longevity.

Mechanism of Action

The antioxidant properties of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound interrupts the chain reaction of lipid peroxidation, preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.

Uniqueness

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups, which enhance its antioxidant properties compared to similar compounds like butylated hydroxytoluene. This structural difference allows it to interact with free radicals more effectively, making it a more potent antioxidant.

Properties

IUPAC Name

4-tert-butyl-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBBGGADHQDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176497
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203-14-7
Record name 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2203-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(hydroxymethyl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g sodium hydroxide were dissolved in approximately 1.2 liters of water, and 150 g of 4-tert-butylphenol were added to this solution. The mixture was stirred and gently heated until the phenol dissolved. The solution was then cooled to ambient temperature. Aqueous formaldehyde (175 ml, 37 percent) was added, and the solution was stirred for four to six days at ambient temperature. Concentrated hydrochloric acid (110 ml) was added, upon which a two-phase system forms. A yellow, oily organic phase was isolated and washed with three 500 ml portions of water. Chloroform (700 ml) and 500 ml of water were added to this organic oil and the mixture was stirred. The organic phase was isolated and dried over 100 g of anhydrous magnesium sulphate. Evaporation and cooling of the chloroform solution yielded a mixture of white crystals and oil. The addition of 50-100 ml of chloroform and filtration yielded a white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Quantity
175 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
75 (± 25) mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

200 grams (1.331 moles) of para-t-butylphenol and 400 ml. of water were placed in a 2-liter, 3-neck, round bottom flask fitted with a thermometer, a stirrer and a dropping funnel. The flask was placed in a water bath, the contents stirred and 106.6 grams (1.331 moles) of 50% aq. NaOH added. The temperature of the resulting slurry was adjusted to 30° C. (by cooling) and 227 grams (~2.8 moles) of 37% formalin added. The mixture was heated to 60° C. and stirred at that temperature for 4 hours. It was then cooled to 35° C. and 444 ml. (1.331 moles) of 3 N aq. HCl were added. Enough dilute acetic acid was then added to make the mixture just acid. 100 ml. of chloroform was stirred in and the phases allowed to separate. The chloroform layer, containing essentially all of the product resin, was removed, washed once with water, dried by azeotropic distillation and stripped in vacuo. 276 grams (99% yield) of the title product was obtained as a resinous residue which crystallized on standing; equivalent wt. 220 grams per phenolic --OH (vs 212, theoretical).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
106.6 g
Type
reactant
Reaction Step Two
Quantity
227 g
Type
reactant
Reaction Step Three
Name
Quantity
1.331 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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